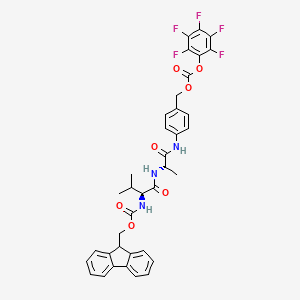
Fmoc-Val-Ala-PAB-PFP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-PFP involves multiple steps. Initially, Fmoc-Val-OH is activated with N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC), followed by reaction with L-alanine to generate Fmoc-Val-Ala-OH . This intermediate is then reacted with p-aminobenzyloxycarbonyl (PAB) and pentafluorophenyl (PFP) ester to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high purity and yield, making the compound suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Val-Ala-PAB-PFP undergoes various chemical reactions, including:
Cleavage Reactions: The valine-alanine dipeptide can be cleaved by enzymes such as cathepsin B.
Deprotection Reactions: The Fmoc group can be deprotected under basic conditions to obtain the free amine.
Common Reagents and Conditions
Cleavage Reactions: Enzymes like cathepsin B are commonly used.
Deprotection Reactions: Basic conditions, such as the use of piperidine, are employed to remove the Fmoc group.
Major Products Formed
Cleavage Reactions: The cleavage of the valine-alanine dipeptide results in the release of the drug payload.
Deprotection Reactions: Deprotection of the Fmoc group yields the free amine, which can be used for further conjugations.
Scientific Research Applications
Fmoc-Val-Ala-PAB-PFP is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Bioconjugation: Used as a linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Drug Delivery: Enhances the pharmacokinetics and efficacy of drugs while reducing their toxicity and immunogenicity.
Research and Development: Employed in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism of action of Fmoc-Val-Ala-PAB-PFP involves its role as a cleavable linker in bioconjugates . The valine-alanine dipeptide is specifically cleaved by enzymes such as cathepsin B, leading to the release of the drug payload at the target site . This targeted release enhances the efficacy and reduces the side effects of the therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-Cit-PAB-PFP: Similar structure but contains a citrulline residue instead of alanine.
Fmoc-Val-Ala-PAB-PNP: Contains a p-nitrophenyl (PNP) ester instead of a pentafluorophenyl (PFP) ester.
Uniqueness
Fmoc-Val-Ala-PAB-PFP is unique due to its specific combination of functional groups, which provide optimal stability and reactivity for bioconjugation and drug delivery applications . The pentafluorophenyl ester group enhances its reactivity, making it a preferred choice for efficient conjugation reactions .
Properties
Molecular Formula |
C37H32F5N3O7 |
|---|---|
Molecular Weight |
725.7 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (2,3,4,5,6-pentafluorophenyl) carbonate |
InChI |
InChI=1S/C37H32F5N3O7/c1-18(2)32(45-36(48)50-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26)35(47)43-19(3)34(46)44-21-14-12-20(13-15-21)16-51-37(49)52-33-30(41)28(39)27(38)29(40)31(33)42/h4-15,18-19,26,32H,16-17H2,1-3H3,(H,43,47)(H,44,46)(H,45,48)/t19-,32-/m0/s1 |
InChI Key |
GTTLUTNKEYUIOG-GTJUCTONSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)[C@H](C(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















